molecular formula C8H15N3 B12836403 (1,3-Diethyl-1H-pyrazol-4-yl)methanamine

(1,3-Diethyl-1H-pyrazol-4-yl)methanamine

Katalognummer: B12836403
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: IHVGACABTUCAMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Diethyl-1H-pyrazol-4-yl)methanamine: is a heterocyclic compound featuring a pyrazole ring substituted with diethyl groups at positions 1 and 3, and a methanamine group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: (1,3-Diethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the methanamine moiety .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1,3-Diethyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: The compound is also used in the development of new materials, such as polymers and coatings. Its chemical properties can be tailored to enhance the performance of these materials in industrial applications .

Wirkmechanismus

The mechanism of action of (1,3-Diethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1,3-Diethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable scaffold for the development of new molecules .

Eigenschaften

Molekularformel

C8H15N3

Molekulargewicht

153.22 g/mol

IUPAC-Name

(1,3-diethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-3-8-7(5-9)6-11(4-2)10-8/h6H,3-5,9H2,1-2H3

InChI-Schlüssel

IHVGACABTUCAMU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C=C1CN)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.